molecular formula C10H19NO B15307424 3-Oxaspiro[5.5]undecan-7-amine

3-Oxaspiro[5.5]undecan-7-amine

Cat. No.: B15307424
M. Wt: 169.26 g/mol
InChI Key: XXNPTEZMJDCZDD-UHFFFAOYSA-N
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Description

3-Oxaspiro[55]undecan-7-amine is a spiro compound characterized by a unique bicyclic structure containing an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[5.5]undecan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.5]undecan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Oxaspiro[5.5]undecan-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar in structure but contains two oxygen atoms instead of an amine group.

    3-Oxaspiro[5.5]undecan-7-one: Contains a ketone group instead of an amine group.

    3-Oxaspiro[5.5]undecan-9-amine hydrochloride: A derivative with a hydrochloride salt form.

Uniqueness

3-Oxaspiro[5.5]undecan-7-amine is unique due to its specific combination of an oxygen atom and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-11-amine

InChI

InChI=1S/C10H19NO/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h9H,1-8,11H2

InChI Key

XXNPTEZMJDCZDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCOCC2)C(C1)N

Origin of Product

United States

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